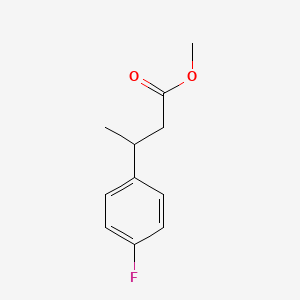![molecular formula C12H14ClN3O2S B1432405 噻吩并[3,2-d]嘧啶-6-甲醇,2-氯-7-甲基-4-(4-吗啉基)- CAS No. 1032758-44-3](/img/structure/B1432405.png)
噻吩并[3,2-d]嘧啶-6-甲醇,2-氯-7-甲基-4-(4-吗啉基)-
描述
Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities . They are known to possess significant and diverse biological activity and are used for prevention and treatment of various diseases .
Synthesis Analysis
The synthesis of thienopyrimidines involves several steps including cyclization, chlorination, and nucleophilic substitution . The reaction time, economical efficiency, and practical feasibility are important factors to consider during the synthesis process .Molecular Structure Analysis
The molecular formula of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is C12H14ClN3O2S. The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidines have been synthesized by reacting chalcone with guanidine hydrochloride . The reaction of 2- (chloromethyl)tetrahydropyridothienopyrimidines with dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, and acetylacetylene has also been reported .Physical And Chemical Properties Analysis
The molecular weight of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is 299.78 g/mol. More detailed physical and chemical properties may be available from specialized databases or scientific literature.科学研究应用
合成和反应
噻吩并[3,2-d]嘧啶-6-甲醇,2-氯-7-甲基-4-(4-吗啉基)-衍生物通过各种化学反应合成,并用作进一步化学转化的中间体。例如,这些化合物可以进行氯酰化、维蒂希反应和亲核取代,形成具有潜在抗菌、抗真菌和抗炎特性的生物活性化合物 (Tolba、Kamal El‐Dean、Ahmed 和 Hassanien,2018 年)。另一项研究探索了导致 4-甲氧基-、4-烷基氨基-和其他衍生物的转化,说明了噻吩并嘧啶化合物在合成化学中的多功能性 (Grinev 和 Kaplina,1985 年)。
抗癌和抗肿瘤特性
一些研究关注噻吩并[3,2-d]嘧啶衍生物的抗癌和抗肿瘤特性。由这些衍生物合成的化合物对各种人类癌细胞系(如乳腺腺癌、宫颈癌和结肠癌)表现出有效的抗癌活性,表明它们在癌症治疗中作为治疗剂的潜力 (Hafez 和 El-Gazzar,2017 年)。
神经活性
某些噻吩并[3,2-d]嘧啶衍生物表现出神经活性,包括抗惊厥活性和镇静作用。这些化合物可能在治疗神经系统疾病方面具有潜在应用,为开发新的治疗药物奠定了基础 (Paronikyan 等人,2010 年)。
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of heterocyclic pyrimidine scaffolds , which are known to demonstrate various biological activities.
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets and can exhibit a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Biochemical Pathways
Given the broad range of biological activities associated with pyrimidine derivatives , it is likely that this compound could interact with multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with pyrimidine derivatives , it is likely that this compound could have diverse molecular and cellular effects.
未来方向
Thienopyrimidines are frequently used chemical scaffolds in drug development . Their structural similarity to purine makes them an attractive structural feature in the production of pharmaceutical drugs . Future research may focus on the development of new thienopyrimidines as anti-inflammatory agents and the synthesis of novel thienopyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
生化分析
Biochemical Properties
Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as EZH2, which is involved in the regulation of gene expression . The compound’s interaction with EZH2 leads to the inhibition of histone methylation, thereby affecting gene expression and cellular functions. Additionally, it interacts with other proteins involved in cell signaling pathways, contributing to its diverse biological activities.
Cellular Effects
The effects of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways. It also affects the expression of genes involved in cell cycle regulation, leading to altered cellular metabolism and growth.
Molecular Mechanism
At the molecular level, Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, its binding to EZH2 results in the inhibition of histone methylation, which in turn affects gene expression. Additionally, the compound can modulate the activity of other enzymes involved in cellular metabolism, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has shown stability under various conditions, making it suitable for long-term studies. Its degradation products and their potential effects on cellular functions are still under investigation. Long-term exposure to this compound has been observed to cause sustained changes in gene expression and cellular metabolism, indicating its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- vary with different dosages in animal models . At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is involved in several metabolic pathways, interacting with various enzymes and cofactors . It affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism. For instance, its interaction with enzymes in the glycolytic pathway can alter glucose metabolism, leading to changes in energy production and cellular function.
Transport and Distribution
The transport and distribution of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, its binding to transport proteins can facilitate its entry into cells, while its interaction with intracellular binding proteins can affect its distribution within the cell.
Subcellular Localization
The subcellular localization of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is crucial for its activity and function . The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to the nucleus allows it to interact with nuclear proteins and influence gene expression. Additionally, its presence in other organelles, such as mitochondria, can affect cellular metabolism and energy production.
属性
IUPAC Name |
(2-chloro-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h17H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMSANMYURTZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1432327.png)
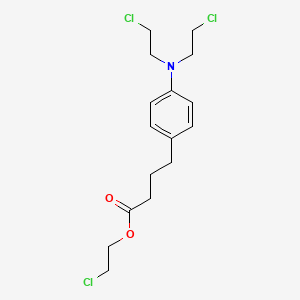

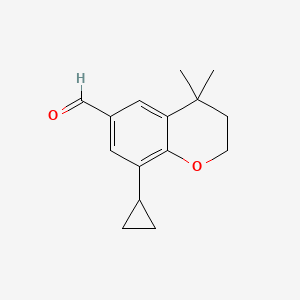

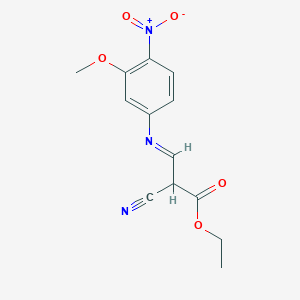
![4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)-](/img/structure/B1432336.png)

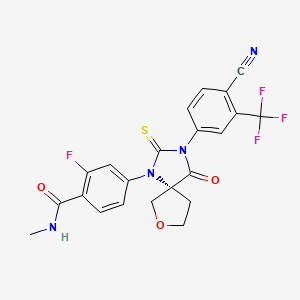
![N-(1-Naphthalen-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1432340.png)
